

(4-Methylphenoxy)acetic acid synthesis pathway from p-cresol

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Compound of Interest

Compound Name: (4-Methylphenoxy)acetic acid

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An In-depth Technical Guide to the Synthesis of **(4-Methylphenoxy)acetic Acid** from p-Cresol

Introduction

(4-Methylphenoxy)acetic acid, also known as p-methylphenoxyacetic acid or MCPA (2-methyl-4-chlorophenoxyacetic acid is a related compound, but the synthesis pathway is similar for the phenoxyacetic acid core), is a significant organic compound primarily utilized as a selective herbicide.[1] It is particularly effective against broadleaf weeds in cereal crops and grasslands. The synthesis of this compound from p-cresol is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] This technical guide provides a detailed overview of the synthesis pathway, experimental protocols, and key quantitative data for researchers, scientists, and professionals in drug development and agrochemical industries.

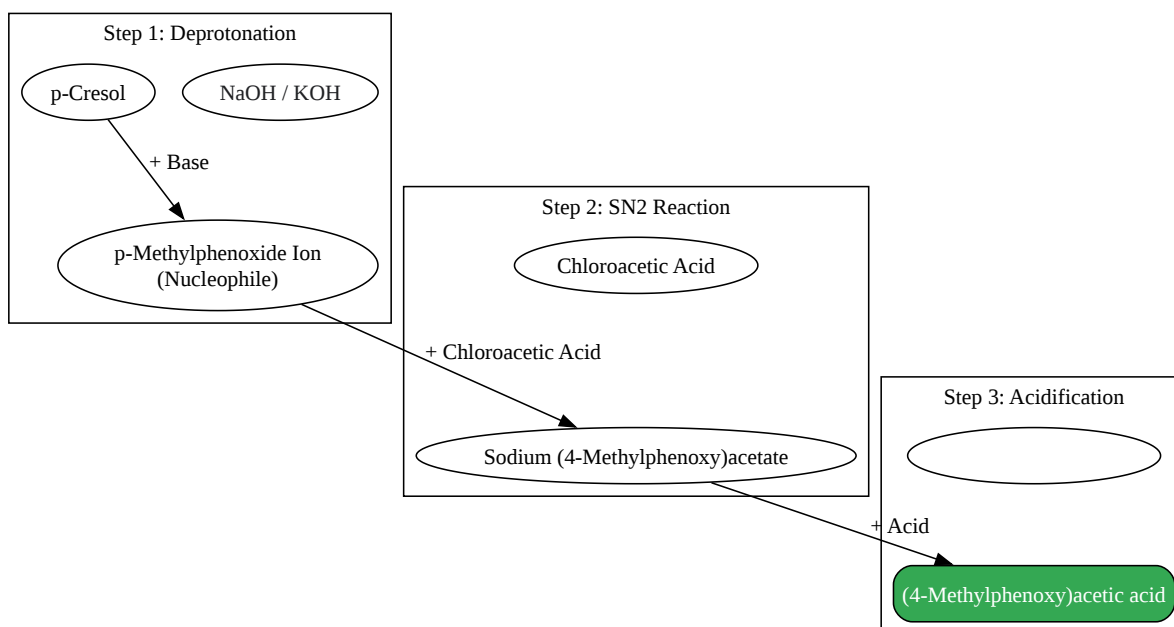
Synthesis Pathway and Mechanism

The synthesis of **(4-Methylphenoxy)acetic acid** from p-cresol and chloroacetic acid is achieved via the Williamson ether synthesis.[2][4] This reaction proceeds through a nucleophilic substitution (SN2) mechanism. The overall process can be broken down into three primary stages:

- **Formation of the Nucleophile:** p-Cresol, a phenol, is a weak acid. In the presence of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the hydroxyl group

is deprotonated to form a sodium or potassium p-methylphenoxide salt.^{[1][2]} This phenoxide ion is a potent nucleophile.

- **Nucleophilic Attack (S_N2 Reaction):** The generated p-methylphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetic acid. This results in the displacement of the chloride ion and the formation of the sodium salt of **(4-Methylphenoxy)acetic acid**.^{[1][3]}
- **Acidification and Precipitation:** The final step involves the acidification of the reaction mixture with a strong acid, typically hydrochloric acid (HCl).^{[1][2]} This protonates the carboxylate group, leading to the precipitation of the final product, **(4-Methylphenoxy)acetic acid**, which has limited solubility in acidic aqueous solutions.^[5]



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Experimental Protocols

The following protocols are derived from established laboratory procedures for the Williamson ether synthesis of **(4-Methylphenoxy)acetic acid**.^{[1][2]}

Protocol 1: Synthesis using Sodium Hydroxide

Materials:

- p-Cresol (4-methylphenol)
- 30% (w/v) Sodium Hydroxide (NaOH) solution
- Chloroacetic acid
- 6M Hydrochloric Acid (HCl)
- Diethyl ether
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Water

Procedure:

- Reaction Setup: Accurately weigh approximately 1.0 g of p-cresol into a 25x100 mm test tube.^[2]
- Base Addition: Using a graduated pipette, add 5 mL of 30% aqueous NaOH solution.^[2]
- Reagent Addition: Add 1.5 g of chloroacetic acid to the test tube. Stir the mixture to dissolve the reagents. Gentle warming may be applied, and water can be added dropwise to aid dissolution.^[2]
- Heating: Clamp the test tube in a hot water bath and maintain the temperature at 90-100°C for 30 to 40 minutes.^[2]

- Quenching and Acidification: Cool the tube and dilute the mixture with about 10 mL of water. Carefully add 6M HCl dropwise until the solution is acidic (test with blue litmus paper).^[2]
- Extraction: Transfer the acidic mixture to a separatory funnel and extract with 15 mL of diethyl ether.^[2] Drain the aqueous layer.
- Washing: Wash the ether layer with approximately 15 mL of water.^[2]
- Product Isolation: Extract the ether layer with 10 mL of saturated sodium bicarbonate solution to convert the product into its water-soluble salt.^[2] Drain the bicarbonate layer into a beaker.
- Precipitation: Cautiously re-acidify the bicarbonate layer with 6M HCl. Extensive foaming will occur initially. Continue adding acid until foaming ceases and a solid precipitate forms.^[2]
- Purification: Filter the solid product using a Büchner funnel. Recrystallize the crude product from a minimal volume of hot water to obtain purified crystals.^[2]
- Drying and Analysis: Allow the purified crystals to dry completely. Determine the mass and melting point.^[2]

Protocol 2: Synthesis using Potassium Hydroxide

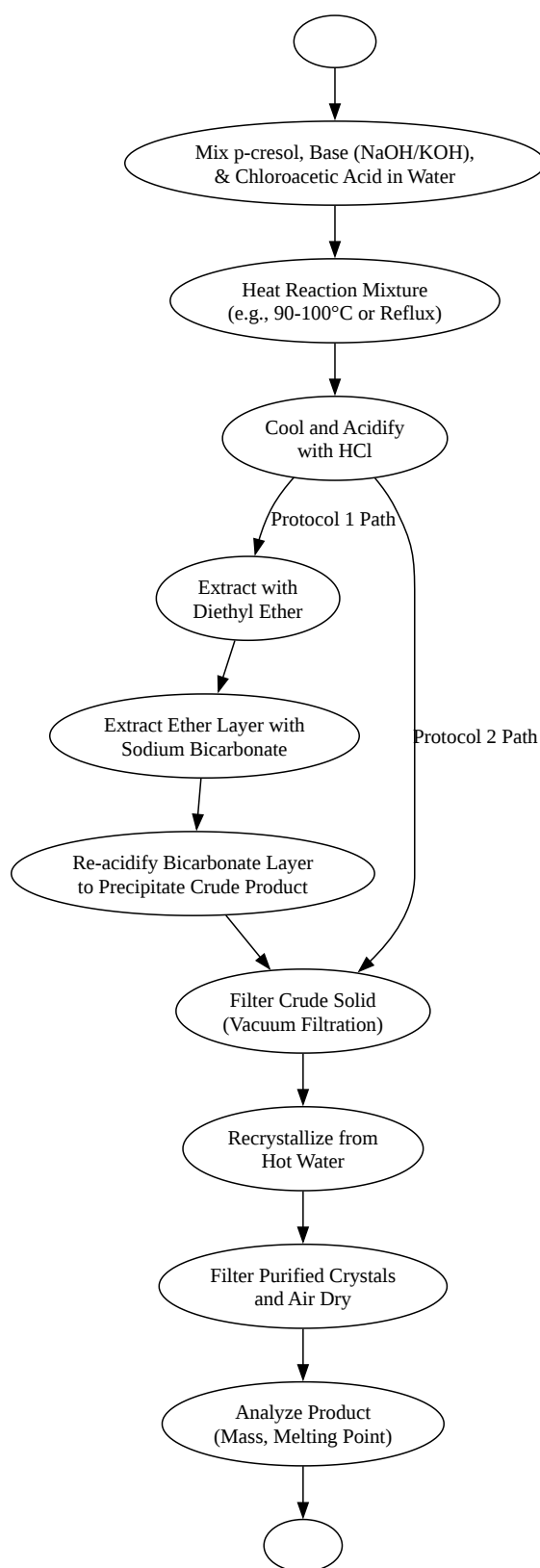
Materials:

- p-Cresol
- Potassium Hydroxide (KOH) pellets
- 50% (w/v) Chloroacetic acid solution
- Concentrated Hydrochloric Acid (HCl)
- Water

Procedure:

- Base Preparation: Dissolve 4 g of KOH in 8 mL of water in a 250 mL round-bottom flask.^[1]

- Cresol Addition: Add 2 g of p-cresol to the flask and swirl until a homogeneous solution is formed. Add boiling stones.[\[1\]](#)
- Reaction Setup: Fit the flask with a reflux condenser and bring the solution to a gentle boil.[\[1\]](#)
- Reagent Addition: Add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through the condenser over a period of 10 minutes.[\[1\]](#)
- Reflux: After the addition is complete, continue refluxing for an additional 10 minutes.[\[1\]](#)
- Cooling and Acidification: Transfer the hot solution to a beaker and allow it to cool to room temperature. Acidify the solution with the dropwise addition of concentrated HCl, monitoring with pH paper.[\[1\]](#)
- Precipitation and Filtration: Cool the mixture in an ice bath to ensure complete precipitation. Filter the solid product via vacuum filtration.[\[1\]](#)
- Recrystallization: Recrystallize the crude solid from a minimal amount of boiling water (not exceeding 50 mL).[\[1\]](#)
- Final Steps: Filter the purified precipitate by vacuum filtration and allow the solid to air dry.[\[1\]](#)



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Quantitative Data and Product Characterization

The following tables summarize the quantitative data from the described experimental protocols and the physical properties of the final product.

Table 1: Reactant and Reagent Quantities

| Parameter | Protocol 1 (NaOH)[2] | Protocol 2 (KOH)[1] |
|--------------------|----------------------|---------------------------------------|
| p-Cresol | ~1.0 g | 2.0 g |
| Base | 5 mL of 30% NaOH | 4.0 g of KOH in 8 mL H ₂ O |
| Chloroacetic Acid | 1.5 g | 6 mL of 50% solution (~3 g) |
| Acid (for work-up) | 6M HCl | Concentrated HCl |

Table 2: Reaction Conditions and Product Properties

| Parameter | Value | Reference |
|---------------------------|---|-----------|
| Reaction Temperature | 90-100°C or gentle reflux | [1][2] |
| Reaction Time | 30-40 minutes (post-addition) | [1][2] |
| Chemical Formula | C ₉ H ₁₀ O ₃ | [5][6] |
| Molar Mass | 166.17 g/mol | [6] |
| Appearance | White to pale yellow crystalline powder | [5][7] |
| Literature Melting Point | 136-137°C | [2] |
| Alternative Melting Point | 140-142°C | [7][8] |
| Solubility | Low in water, soluble in organic solvents | [5][7] |

Safety Considerations

- p-Cresol: Toxic and a skin irritant. Avoid contact.[2]

- Sodium/Potassium Hydroxide: Corrosive and can cause severe chemical burns. Handle with care.[2]
- Chloroacetic Acid: A skin irritant. Avoid contact.[2]
- Diethyl Ether: Extremely flammable and vapors are harmful. Work in a well-ventilated fume hood with no open flames.[2]
- Hydrochloric Acid: Corrosive. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

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